2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide
Description
2-((3-Butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide is a synthetic small molecule featuring a pyrrolo[3,2-d]pyrimidine core, a bicyclic heteroaromatic system fused with a pyrimidine ring. This compound is structurally characterized by:
- 4-oxo group: Introduces hydrogen-bonding capability, critical for target binding .
- 7-phenyl ring: Provides steric bulk and π-π stacking interactions.
- Thioacetamide linker: Bridges the pyrrolopyrimidine core to the N-(3-chloro-2-methylphenyl) group, offering conformational flexibility and sulfur-based interactions.
Properties
IUPAC Name |
2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN4O2S/c1-3-4-13-30-24(32)23-22(18(14-27-23)17-9-6-5-7-10-17)29-25(30)33-15-21(31)28-20-12-8-11-19(26)16(20)2/h5-12,14,27H,3-4,13,15H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLAWPFARTULIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C(=CC=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide is a member of the pyrrolo[3,2-d]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This compound is recognized for its potential as an anticancer agent and may exhibit other pharmacological effects.
Chemical Structure and Properties
The chemical formula of the compound is with a molecular weight of 476.6 g/mol . The structure includes a pyrrolo[3,2-d]pyrimidine core, which is known for its role in various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C26H28N4O3S |
| Molecular Weight | 476.6 g/mol |
| CAS Number | 1261009-20-4 |
Biological Activity Overview
Research into the biological activity of pyrrolo[3,2-d]pyrimidines indicates that they possess a broad spectrum of pharmacological effects including:
- Anticancer Activity : Many derivatives of pyrrolo[3,2-d]pyrimidines have shown significant anticancer properties by targeting various kinases involved in cancer progression.
- Antimicrobial Effects : Some studies have indicated that these compounds may possess antibacterial and antifungal properties.
- CNS Activity : Certain derivatives have demonstrated potential as CNS depressants and anticonvulsants.
Anticancer Mechanism
The anticancer activity of the compound is primarily attributed to its ability to inhibit specific kinases involved in cell proliferation and survival pathways. For instance:
- CDK Inhibition : Compounds with similar structures have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Case Studies
- In vitro Studies : A study on related pyrrolo[3,2-d]pyrimidines reported IC50 values indicating potent activity against various cancer cell lines: These results suggest that similar compounds may exhibit comparable efficacy.
- Mechanistic Insights : Research has revealed that these compounds can induce apoptosis through caspase activation and DNA fragmentation, highlighting their potential as chemotherapeutic agents .
Structure–Activity Relationship (SAR)
The biological activity of pyrrolo[3,2-d]pyrimidines can be influenced by structural modifications. Key observations include:
Comparison with Similar Compounds
Research Findings and Critical Analysis
- Structural Insights: The target compound’s pyrrolo[3,2-d]pyrimidine core is less commonly reported in recent patents compared to pyrrolo[1,2-b]pyridazine derivatives, suggesting a niche for novel binding modalities. Its thioether linkage may confer unique redox activity or susceptibility to metabolic oxidation .
- Hydrogen-Bonding Networks : The 4-oxo and thioacetamide groups enable diverse hydrogen-bonding patterns, as described by graph set analysis (e.g., S(6) or R₂²(8) motifs), which could stabilize crystal packing or protein-ligand interactions .
- Limitations : Unlike patent analogs, the absence of solubilizing groups (e.g., morpholinylethoxy) in the target compound may limit bioavailability, necessitating formulation optimization for in vivo efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
